[Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol is an organic compound that features a cyclohexane ring bonded to two 1,3-dioxolane rings, which are further connected to dimethanol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol typically involves the reaction of cyclohexane derivatives with 1,3-dioxolane and formaldehyde in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with toluenesulfonic acid as a catalyst, which allows for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of more efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
[Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as KMnO₄ or OsO₄.
Reduction: Employing reducing agents like LiAlH₄ or NaBH₄.
Substitution: Reacting with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, OsO₄, CrO₃.
Reducing agents: LiAlH₄, NaBH₄.
Nucleophiles: RLi, RMgX, RCuLi.
Electrophiles: RCOCl, RCHO, CH₃I.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
[Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol has several scientific research applications, including:
Chemistry: Used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action for [Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol involves its interaction with molecular targets and pathways. The compound’s stability and reactivity are influenced by the presence of the 1,3-dioxolane rings, which can protect reactive sites and facilitate specific reactions .
Comparison with Similar Compounds
Properties
CAS No. |
113791-65-4 |
---|---|
Molecular Formula |
C14H24O6 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
[2-[1-[4-(hydroxymethyl)-1,3-dioxolan-2-yl]cyclohexyl]-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C14H24O6/c15-6-10-8-17-12(19-10)14(4-2-1-3-5-14)13-18-9-11(7-16)20-13/h10-13,15-16H,1-9H2 |
InChI Key |
ULEXSKHATLBKDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2OCC(O2)CO)C3OCC(O3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.